3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid
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Overview
Description
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a piperidine ring, a diazinane ring, and a benzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide typically involves multiple steps, including the formation of the piperidine and diazinane rings, followed by their coupling with the benzenecarboximidamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The benzenecarboximidamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the benzenecarboximidamide group would produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzylpiperidin-4-yl)(methyl)amino]ethan-1-ol
- ethyl 3-[(1-benzyl-4-piperidyl)amino]-2-cyanoacrylate
Uniqueness
Compared to similar compounds, 3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structure also provides opportunities for the development of derivatives with tailored properties for specific uses.
Properties
Molecular Formula |
C29H35F6N5O5 |
---|---|
Molecular Weight |
647.6 g/mol |
IUPAC Name |
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H33N5O.2C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;2*3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);2*(H,6,7) |
InChI Key |
UCGJAEUWIZLWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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